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Compound of Interest

Compound Name: Ximelagatran

Cat. No.: B7825022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the discontinued oral direct thrombin inhibitor,

ximelagatran, and the long-standing vitamin K antagonist, warfarin, for the prevention of

stroke, primarily in patients with nonvalvular atrial fibrillation. The analysis is supported by data

from pivotal clinical trials, focusing on efficacy, safety, and pharmacological profiles.

Mechanism of Action
Ximelagatran is a prodrug that is rapidly converted to its active form, melagatran.[1]

Melagatran is a direct thrombin inhibitor, meaning it directly binds to and inhibits the enzyme

thrombin, which plays a central role in the coagulation cascade by converting fibrinogen to

fibrin.[2][3] This inhibition occurs at both free and clot-bound thrombin.[2] In contrast, warfarin

exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1

(VKORC1).[4][5] This enzyme is crucial for the synthesis of vitamin K-dependent clotting

factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[4][6]

Coagulation Cascade and Drug Targets
The following diagram illustrates the points of intervention for both ximelagatran (as

melagatran) and warfarin within the coagulation cascade.
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Caption: Mechanisms of action for warfarin and ximelagatran in the coagulation cascade.

Pharmacokinetic and Pharmacodynamic Profile
Warfarin is characterized by a slow onset of action, typically taking 5 to 7 days to achieve a

peak therapeutic effect.[4][5] It has a narrow therapeutic window, requiring frequent monitoring

of the International Normalized Ratio (INR) to maintain efficacy while minimizing bleeding risk.

[7] Warfarin's metabolism involves the cytochrome P450 system, leading to numerous drug and

food interactions.[5]

Ximelagatran, conversely, offered a more predictable pharmacokinetic profile with a rapid

onset of action and a wider therapeutic margin, which eliminated the need for routine

coagulation monitoring.[7][8] It was administered at a fixed dose and had a low potential for

food and drug interactions.[8][9]
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Parameter Ximelagatran (Melagatran) Warfarin

Mechanism of Action
Direct Thrombin (IIa)

Inhibitor[2][3]

Vitamin K Epoxide Reductase

(VKORC1) Inhibitor[4][5]

Prodrug
Yes (Ximelagatran is converted

to melagatran)[1]
No

Onset of Action
Rapid (Peak levels within ~2

hours)[7]

Slow (24-72 hours, peak effect

5-7 days)[4][10]

Half-life ~4-5 hours[11] 36-42 hours[10]

Dosing
Fixed-dose (36 mg twice daily

in trials)[8]

Variable, adjusted based on

INR[7]

Monitoring Not required[8]
Frequent INR monitoring

required[7]

Food Interactions No significant interactions[8][9]
Significant interactions with

Vitamin K-containing foods[4]

Drug Interactions Low potential[8][9]
Numerous, via CYP450

enzymes[5]

Bioavailability ~20%[9]
Rapidly and completely

absorbed[4]

Clinical Efficacy in Stroke Prevention
The primary evidence for comparing ximelagatran and warfarin comes from the Stroke

Prevention using an ORal direct Thrombin Inhibitor in atrial Fibrillation (SPORTIF) program,

which included two major Phase III trials: SPORTIF III and SPORTIF V.[8] These trials were

designed to establish the non-inferiority of fixed-dose ximelagatran compared to well-

controlled warfarin in patients with nonvalvular atrial fibrillation and at least one additional risk

factor for stroke.[12][13]
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Outcome (Rate per
year)

SPORTIF III[14][15] SPORTIF V[13][16]
Pooled Analysis (III
& V)[17]

Primary Endpoint

(Stroke and Systemic

Embolism)

Ximelagatran 1.6% 1.6% 1.62%

Warfarin 2.3% 1.2% 1.65%

All-Cause Mortality 3.2% - -

Ximelagatran 3.2% - -

Warfarin

In SPORTIF III, ximelagatran demonstrated a reduction in the primary endpoint compared to

warfarin.[18] SPORTIF V found the rates to be similar, ultimately confirming the non-inferiority

of ximelagatran to warfarin for stroke prevention.[13][16] The pooled analysis of both trials

showed nearly identical rates for the primary endpoint between the two treatments.[17]

Safety Profile
While ximelagatran's efficacy was comparable to warfarin, its safety profile, particularly

concerning hepatotoxicity, ultimately led to its withdrawal from the market.[1][19]
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Outcome (Rate per year) SPORTIF III[14][20] SPORTIF V[13][16]

Major Bleeding

Ximelagatran 1.3% 2.4%

Warfarin 1.8% 3.1%

Total Bleeding (Major + Minor)

Ximelagatran 25.5% 37%

Warfarin 29.5% 47%

Elevated Liver Enzymes (ALT

>3x ULN)

Ximelagatran 6.0% 6.0%

Warfarin 0.8% 0.8%

Across both trials, rates of major bleeding were not significantly different between the two

groups.[20] However, ximelagatran was associated with a lower rate of total (major and minor)

bleeding.[15][16]

The most significant safety concern with ximelagatran was the incidence of elevated liver

enzymes (alanine aminotransferase, ALT).[12] In both SPORTIF III and V, approximately 6% of

patients treated with ximelagatran experienced ALT elevations greater than three times the

upper limit of normal, a significantly higher rate than observed with warfarin.[14][16] These

elevations typically occurred within the first six months of treatment.[20] Although often

transient, cases of severe hepatic injury were reported, which ultimately led to the

discontinuation of the drug's development and its withdrawal from the market.[21][22]

Experimental Protocols: The SPORTIF Trials
The SPORTIF III and V trials were large-scale, randomized clinical trials with similar designs to

allow for pooled analysis.[11]

SPORTIF III & V Experimental Workflow
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Caption: Simplified workflow of the SPORTIF III and V clinical trials.

Design: SPORTIF III was an open-label, randomized trial, while SPORTIF V was a double-

blind, randomized trial.[12] Both were designed as non-inferiority studies.[13]
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Participants: The trials enrolled patients with nonvalvular atrial fibrillation and at least one

additional risk factor for stroke.[12][13] SPORTIF III included 3,407 patients, and SPORTIF V

included 3,922 patients.[12][13]

Interventions: Patients were randomized to receive either a fixed dose of ximelagatran (36

mg twice daily) or dose-adjusted warfarin (targeting an INR of 2.0-3.0).[13][15]

Primary Outcome: The primary endpoint for both trials was the incidence of all strokes

(ischemic or hemorrhagic) and systemic embolic events.[13][15]

Follow-up: The mean follow-up period was 17.4 months for SPORTIF III and approximately

20 months for SPORTIF V.[12][13]

Conclusion
Ximelagatran represented a significant development in oral anticoagulant therapy, offering a

fixed-dose regimen without the need for monitoring, a stark contrast to the complexities of

warfarin therapy.[8] Clinical trials demonstrated that ximelagatran was non-inferior to well-

managed warfarin in preventing stroke and systemic embolism in patients with atrial fibrillation,

and it was associated with less total bleeding.[14][16] However, the significant risk of drug-

induced liver injury, observed in about 6% of patients, proved to be an insurmountable safety

concern that led to its withdrawal.[20][21] The story of ximelagatran underscores the critical

importance of long-term safety data in drug development and highlights the challenge of

replacing a long-established therapy like warfarin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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